molecular formula C22H19NO4S B557564 Fmoc-L-2-Thienylalanine CAS No. 130309-35-2

Fmoc-L-2-Thienylalanine

Cat. No. B557564
M. Wt: 393.5 g/mol
InChI Key: PXBMQFMUHRNKTG-FQEVSTJZSA-N
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Description

Fmoc-L-2-Thienylalanine is a compound with the molecular formula C22H19NO4S and a molecular weight of 393.46 . It is also known by the synonyms Fmoc-Thi-OH and Fmoc-3-L-Ala(2-thienyl)-OH .


Molecular Structure Analysis

The Fmoc-L-2-Thienylalanine molecule contains a total of 50 bonds. There are 31 non-H bonds, 19 multiple bonds, 7 rotatable bonds, 2 double bonds, 17 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 2 nine-membered rings, 1 aliphatic carboxylic acid, 1 aliphatic (thio-) carbamate, and 1 hydroxyl group .


Physical And Chemical Properties Analysis

Fmoc-L-2-Thienylalanine has a molecular weight of 393.46 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Hydrogel Formation

  • Scientific Field : Material Science, Biotechnology .
  • Application Summary : Fmoc-dipeptides, including those comprising α-methyl-L-phenylalanine, have been used to fabricate biofunctional hydrogel materials . These hydrogels are formed through the self-assembly of peptide derivatives, forming supramolecular nanostructures and their three-dimensional networks .
  • Methods of Application : The position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel formation ability .
  • Results or Outcomes : The study found that the hydrogel formation ability of Fmoc-dipeptides was influenced by the position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides .

Biomedical Applications

  • Scientific Field : Biomedical Engineering, Pharmaceutical Sciences .
  • Application Summary : Fmoc-dipeptides, such as Fmoc-FF, have been used to formulate biocompatible hydrogels suitable for different biomedical applications . These hydrogels can encapsulate high amounts of water or other biological fluids .
  • Methods of Application : The mechanical and functional properties of these hydrogels can be altered according to the preparation method, the solvent, the pH, and other experimental parameters .
  • Results or Outcomes : The final material obtained is deeply dependent on the preparation method. Different formulation strategies can induce changes in the structural arrangement and behavior in terms of stiffness, matrix porosity, and stability of the final material .

Safety And Hazards

Fmoc-L-2-Thienylalanine may cause long-lasting harmful effects to aquatic life . It is advised to avoid release to the environment and dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations .

Future Directions

Fmoc-modified amino acids and short peptides, such as Fmoc-L-2-Thienylalanine, have been investigated as building blocks for the formulation of biocompatible hydrogels suitable for different biomedical applications . The final material obtained is deeply dependent on the preparation method . Therefore, future research could focus on optimizing the preparation methods and investigating the structural arrangement and behavior of the resulting material .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-thiophen-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4S/c24-21(25)20(12-14-6-5-11-28-14)23-22(26)27-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-11,19-20H,12-13H2,(H,23,26)(H,24,25)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBMQFMUHRNKTG-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CS4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=CS4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-L-2-Thienylalanine

CAS RN

130309-35-2
Record name Fmoc-L-2-Thienylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
IW Hamley, GD Brown, V Castelletto… - The Journal of …, 2010 - ACS Publications
… Fmoc-L-2-thienylalanine−OH, trifluoroacetic acid (TFA), piperidine, and triisopropylsilane were purchased from Sigma-Aldrich. HOBt/DMF (a mixture of 1-hydroxybenzotriazole and …
Number of citations: 29 pubs.acs.org
DK Garner - 2008 - search.proquest.com
… The commercial availability of Fmoc-L-2-thienylalanine and Fmoc-L-2-furylalanine make them attractive for initial protein incorporation. Since it is the more stable of the two target …
Number of citations: 2 search.proquest.com

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